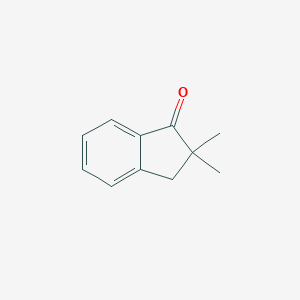

2,2-二甲基-2,3-二氢-1H-茚-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,2-Dimethyl-2,3-dihydro-1H-inden-1-one is a chemical compound that belongs to the class of organic compounds known as indenes. These compounds are characterized by a fused ring structure consisting of a benzene ring and a cyclopentene ring. The specific compound has additional methyl groups and a ketone functional group, which may influence its chemical behavior and physical properties.

Synthesis Analysis

The synthesis of compounds related to 2,2-dimethyl-2,3-dihydro-1H-inden-1-one has been explored in various studies. For instance, the synthesis of dimethyl (2,3-dihydro-1H-inden-6-ylamino) (substituted) methylphosphonates was achieved under solvent-free conditions using microwave irradiation with molybdate sulfuric acid (MSA) as a catalyst, indicating a potential method for synthesizing related compounds . Additionally, the synthesis of diastereoisomers of 2-benzyl-2,3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol involved the coupling of silyl enol ether of 1-indanone with the dimethyl ketal of 2-indanone, followed by alkylation and reduction steps . These methods highlight the reactivity of indene derivatives and provide insight into possible synthetic routes for 2,2-dimethyl-2,3-dihydro-1H-inden-1-one.

Molecular Structure Analysis

The molecular structure of related indene derivatives has been analyzed in some studies. For example, the crystal structure of a brominated biindenylidenedione derivative was obtained, revealing a defective tightness in molecular arrangement compared to its precursor . This suggests that substitutions on the indene ring can significantly alter the molecular packing and, potentially, the properties of the compound.

Chemical Reactions Analysis

The chemical reactions involving indene derivatives are diverse and can lead to various functionalized products. The study on the synthesis of dimethyl (2,3-dihydro-1H-inden-6-ylamino) (substituted) methylphosphonates demonstrates the reactivity of indene amines with aldehydes and phosphonates under catalytic conditions . This indicates that 2,2-dimethyl-2,3-dihydro-1H-inden-1-one could potentially undergo similar reactions, leading to a wide range of derivatives.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2,2-dimethyl-2,3-dihydro-1H-inden-1-one are not detailed in the provided papers, the properties of similar compounds can offer some insights. The photochromic and photomagnetic properties of brominated biindenylidenedione derivatives were investigated, showing that substitutions on the indene ring can significantly affect these properties . This suggests that the physical and chemical properties of 2,2-dimethyl-2,3-dihydro-1H-inden-1-one could be similarly influenced by its functional groups and substitutions.

科学研究应用

Efficient Synthesis Methods

Researchers have developed efficient and environmentally benign synthesis methods for compounds related to 2,2-dimethyl-2,3-dihydro-1H-inden-1-one. For instance, a one-pot, four-component synthesis approach has been reported, offering a rapid and eco-friendly route to synthesize complex molecules, showcasing the versatility of such compounds in organic synthesis (Mosaddegh & Hassankhani, 2011).

Potential Anti-Inflammatory Agents

Certain diastereoisomers of 2-benzyl-2, 3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol, which structurally relate to 2,2-dimethyl-2,3-dihydro-1H-inden-1-one, have been synthesized and demonstrated significant anti-inflammatory activity, suggesting potential for new anti-inflammatory agents (Sheridan et al., 2009).

Photocycloaddition Reactions

Studies on photocycloaddition reactions involving similar compounds have revealed regio- and stereospecific reactions, contributing to the understanding of photochemical processes and offering insights into designing light-induced synthetic pathways (Margaretha et al., 2007).

Green Chemistry Approaches

In the context of green chemistry, efficient syntheses of related compounds under solvent-free conditions have been achieved, highlighting the compound's role in promoting sustainable chemical processes (Reddy et al., 2014).

Advanced Materials and Corrosion Inhibition

Research has also extended to the exploration of derivatives of 2,2-dimethyl-2,3-dihydro-1H-inden-1-one in the field of materials science, particularly as corrosion inhibitors for metals, demonstrating the compound's utility in protective coatings and industrial applications (Saady et al., 2018).

安全和危害

属性

IUPAC Name |

2,2-dimethyl-3H-inden-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-11(2)7-8-5-3-4-6-9(8)10(11)12/h3-6H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFVDWGITABCILM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=CC=CC=C2C1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60306570 |

Source

|

| Record name | Dimethylindanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60306570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-dimethyl-2,3-dihydro-1H-inden-1-one | |

CAS RN |

10489-28-8 |

Source

|

| Record name | 10489-28-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177496 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethylindanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60306570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2-diphenyl-2-[(3R)-pyrrolidin-3-yl]acetamide](/img/structure/B129302.png)

![2-Methylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B129321.png)

![(S)-7-Amino-5-benzyl-4-oxo-5-azaspiro[2.4]heptane](/img/structure/B129328.png)